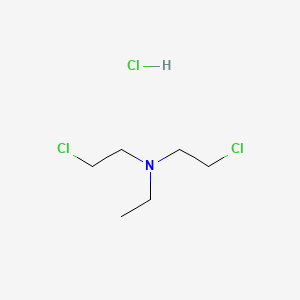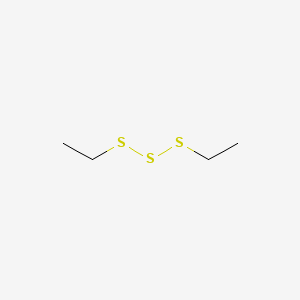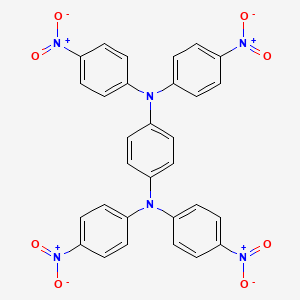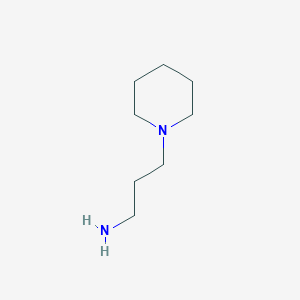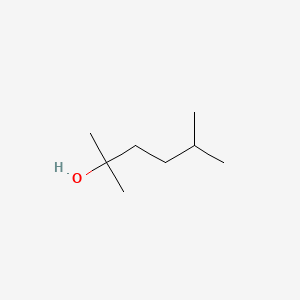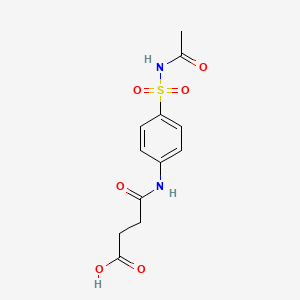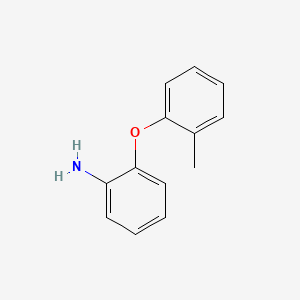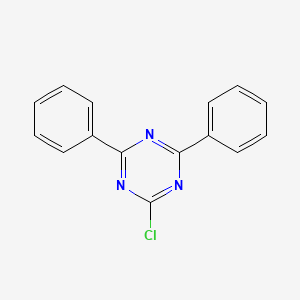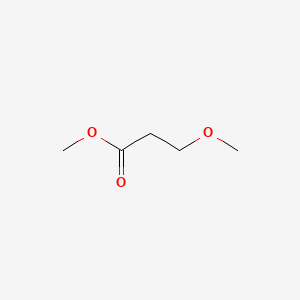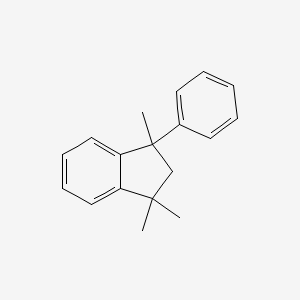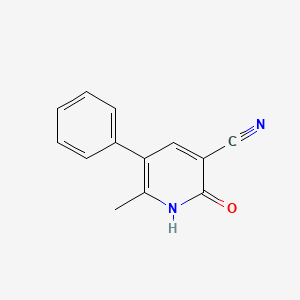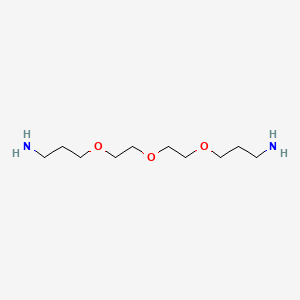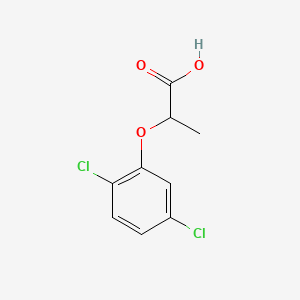
2-(2,5-二氯苯氧基)丙酸
描述
2-(2,5-Dichlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H8Cl2O3. It is a chlorophenoxy herbicide, commonly used to control broadleaf weeds. The compound is characterized by its two chlorine atoms attached to the phenoxy group, which is linked to a propanoic acid moiety. This structure imparts specific chemical properties and biological activities to the compound.
科学研究应用
2-(2,5-Dichlorophenoxy)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study herbicide activity and environmental fate.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Widely used as a herbicide in agriculture to control broadleaf weeds, improving crop yield and quality.
生化分析
Biochemical Properties
2-(2,5-Dichlorophenoxy)propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as acetyl-CoA carboxylase, which is involved in the carboxylation of acetyl-CoA to malonyl-CoA . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 2-(2,5-Dichlorophenoxy)propanoic acid can interact with other biomolecules such as proteins and cofactors, influencing their function and stability.
Cellular Effects
The effects of 2-(2,5-Dichlorophenoxy)propanoic acid on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular metabolism . Additionally, 2-(2,5-Dichlorophenoxy)propanoic acid can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of 2-(2,5-Dichlorophenoxy)propanoic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as enzymes and receptors. For example, it can bind to the active site of acetyl-CoA carboxylase, leading to inhibition of the enzyme’s activity . This inhibition can result in changes in the levels of malonyl-CoA, a critical intermediate in fatty acid biosynthesis. Additionally, 2-(2,5-Dichlorophenoxy)propanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,5-Dichlorophenoxy)propanoic acid can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(2,5-Dichlorophenoxy)propanoic acid can degrade over time, leading to a decrease in its activity and effectiveness . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(2,5-Dichlorophenoxy)propanoic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular processes and potential toxic effects . For example, high doses of 2-(2,5-Dichlorophenoxy)propanoic acid have been associated with adverse effects such as liver toxicity and disruptions in metabolic pathways. These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
2-(2,5-Dichlorophenoxy)propanoic acid is involved in several metabolic pathways, including those related to fatty acid biosynthesis and degradation. This compound interacts with enzymes such as acetyl-CoA carboxylase, influencing the levels of key intermediates such as malonyl-CoA . Additionally, 2-(2,5-Dichlorophenoxy)propanoic acid can affect metabolic flux by altering the activity of enzymes involved in these pathways, leading to changes in the levels of metabolites and overall metabolic activity.
Transport and Distribution
The transport and distribution of 2-(2,5-Dichlorophenoxy)propanoic acid within cells and tissues are critical factors that influence its activity and function. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 2-(2,5-Dichlorophenoxy)propanoic acid can localize to specific cellular compartments, where it exerts its effects on cellular processes. The distribution of this compound within tissues can also affect its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of 2-(2,5-Dichlorophenoxy)propanoic acid is an important aspect of its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum . Targeting signals and post-translational modifications can direct 2-(2,5-Dichlorophenoxy)propanoic acid to these specific locations, where it can interact with enzymes and other biomolecules to exert its effects. The subcellular localization of this compound can influence its activity and overall impact on cellular function.
准备方法
Synthetic Routes and Reaction Conditions: 2-(2,5-Dichlorophenoxy)propanoic acid can be synthesized through the esterification of 2,5-dichlorophenol with propanoic acid. The reaction typically occurs under alkaline conditions, using catalysts such as triethylamine or potassium carbonate. The esterification process involves heating the reactants to facilitate the formation of the ester bond, followed by hydrolysis to yield the final product.
Industrial Production Methods: In industrial settings, the production of 2-(2,5-Dichlorophenoxy)propanoic acid involves large-scale esterification and hydrolysis processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The compound is then purified through crystallization or distillation techniques to meet the required specifications for agricultural use.
化学反应分析
Types of Reactions: 2-(2,5-Dichlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenoxy acids.
Substitution: The chlorine atoms in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products:
Oxidation: Formation of quinones or chlorinated phenols.
Reduction: Less chlorinated phenoxy acids.
Substitution: Phenoxy acids with substituted functional groups.
作用机制
The herbicidal activity of 2-(2,5-Dichlorophenoxy)propanoic acid is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, the compound disrupts normal growth processes, leading to uncontrolled cell division and growth, ultimately causing plant death. The molecular targets include auxin receptors and signaling pathways involved in cell elongation and division.
相似化合物的比较
- 2-(2,4-Dichlorophenoxy)propanoic acid
- 2-(4-Chlorophenoxy)propanoic acid
- 2-(2,4,6-Trichlorophenoxy)propanoic acid
Comparison: 2-(2,5-Dichlorophenoxy)propanoic acid is unique due to the specific positioning of chlorine atoms on the phenoxy group, which influences its herbicidal activity and environmental behavior. Compared to 2-(2,4-Dichlorophenoxy)propanoic acid, it exhibits different selectivity and potency against various weed species. The presence of additional chlorine atoms in 2-(2,4,6-Trichlorophenoxy)propanoic acid enhances its stability and persistence in the environment.
属性
IUPAC Name |
2-(2,5-dichlorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-4-6(10)2-3-7(8)11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRYOEIGQCIMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020441 | |
| Record name | alpha-(2,5-Dichlorophenoxy)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6965-71-5 | |
| Record name | 2-(2,5-Dichlorophenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6965-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionic acid, 2-(2,5-dichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,5-Dichlorophenoxy)propionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-(2,5-Dichlorophenoxy)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,5-dichlorophenoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


